molecular formula C14H17N3O2 B5540775 3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide

3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide

Cat. No. B5540775
M. Wt: 259.30 g/mol
InChI Key: VPPCDDGRQMDBDG-UHFFFAOYSA-N
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Description

"3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide" is a compound belonging to the pyrazole class, which is known for various pharmacological activities. Its synthesis and properties have been a subject of study in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of pyrazole, similar to the specified compound, often involves the reaction of specific pyrazole compounds with amides or amines. For example, N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines were synthesized from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole (Bruno et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques like X-ray crystallography. These analyses reveal details like crystal packing, hydrogen bonding, and conformational differences. For instance, studies on related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its esters provided insights into their regioisomer structures and conformational uniqueness (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives can participate in various chemical reactions, forming diverse compounds with different functional groups. For example, derivatives like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides were synthesized and their chemical structures were confirmed via spectroscopic methods (Gul et al., 2016).

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel compounds, including pyrazole, isoxazole, and benzodiazepine derivatives, has been a focal point in research aimed at discovering new antimicrobial and anti-inflammatory agents. For instance, Kendre et al. (2015) synthesized a series of these derivatives through a multi-component cyclo-condensation reaction, evaluating their anti-bacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). This research highlights the compound's potential in developing new therapeutic agents.

Chemical Reactivity and Derivative Formation

Gharbi et al. (2005) and Roman (2013) explored the reactivity of compounds similar to 3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide, leading to the creation of a diverse library of compounds through alkylation and ring closure reactions. These studies demonstrate the versatility of such compounds in generating structurally diverse libraries with potential pharmaceutical applications (Gharbi, Ben-Youssef, Martin, & Mighri, 2005; Roman, 2013).

Pharmaceutical Research and Development

Research into the pharmacological activities of pyrazole derivatives, such as anti-inflammatory and antidepressant effects, provides a basis for the development of new drugs. Studies by Bailey et al. (1985) and Mathew, Suresh, & Anbazhagan (2014) on compounds with a pyrazole core structure have shown potential antidepressant activity, underscoring the therapeutic potential of these compounds in treating depression and related disorders (Bailey, Hansen, Hlavac, Baizman, Pearl, Defelice, & Feigenson, 1985; Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name

3-[4-(4-hydroxyphenyl)-3,5-dimethylpyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-14(11-3-5-12(18)6-4-11)10(2)17(16-9)8-7-13(15)19/h3-6,18H,7-8H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPCDDGRQMDBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N)C)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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